Superior Cytotoxicity to 10-Hydroxycamptothecin (HCPT) in Human Cancer Cell Lines
In a direct head-to-head comparison, 9-Methoxycamptothecin (MCPT) demonstrates significantly higher cytotoxic potency than the clinically relevant analog 10-Hydroxycamptothecin (HCPT) in both human ovarian and cervical cancer cell lines. MCPT achieved IC50 values of 79 ± 21 nM in A2780 (ovarian) cells and 151 ± 61 nM in HeLa (cervical) cells, which were markedly lower than those observed for the positive control HCPT in the same assay [1].
| Evidence Dimension | In vitro cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | A2780 cells: 79 ± 21 nM; HeLa cells: 151 ± 61 nM |
| Comparator Or Baseline | 10-Hydroxycamptothecin (HCPT) (positive control, exact IC50 values not disclosed in this source but reported as significantly higher) |
| Quantified Difference | MCPT IC50 values were 'obviously lower' than those of HCPT |
| Conditions | Human ovarian cancer cell line A2780 and human cervical cancer cell line HeLa; MTT assay |
Why This Matters
This direct, cell-based comparison demonstrates that MCPT possesses greater in vitro potency than HCPT against specific cancer cell types, guiding selection toward MCPT for projects targeting these malignancies.
- [1] Haiyan Wang. 'Study on the Anticancer Activity of 9-methoxycamptothecin (MCPT) and Its Mechanisms.' PhD Thesis, Huazhong University of Science and Technology, 2013. View Source
